molecular formula C11H15Cl B13643462 1-(3-Chloropropyl)-4-ethylbenzene

1-(3-Chloropropyl)-4-ethylbenzene

Cat. No.: B13643462
M. Wt: 182.69 g/mol
InChI Key: OLWIGZQHGRITSZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products:

    Substitution: 1-(3-Hydroxypropyl)-4-ethylbenzene, 1-(3-Aminopropyl)-4-ethylbenzene.

    Oxidation: 1-(3-Chloropropyl)-4-ethylbenzoic acid.

    Reduction: 1-(3-Chloropropyl)-4-ethylcyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of chlorinated hydrocarbons on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethylbenzene depends on its chemical reactivity. The compound can act as an alkylating agent, where the 3-chloropropyl group can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in organic synthesis to introduce the 3-chloropropyl group into target molecules.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-ethylbenzene can be compared with other similar compounds such as:

    1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Chloropropyl)-4-isopropylbenzene: Contains an isopropyl group instead of an ethyl group.

    1-(3-Chloropropyl)-4-phenylbenzene: Contains a phenyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethylbenzene

InChI

InChI=1S/C11H15Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4,9H2,1H3

InChI Key

OLWIGZQHGRITSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCCl

Origin of Product

United States

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